8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound featuring a piperidine-quinazolinone core substituted with a chloro group at the 8'-position and an o-tolyl acetyl moiety. Spiro compounds, particularly spiropiperidines, are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets . The synthesis of such compounds often involves intramolecular acyl transfer reactions or multicomponent strategies, as seen in related spiropiperidine derivatives .
Properties
IUPAC Name |
8-chloro-1'-[2-(2-methylphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-5-2-3-6-15(14)13-18(26)25-11-9-21(10-12-25)23-19-16(20(27)24-21)7-4-8-17(19)22/h2-8,23H,9-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZOLLYDSHQGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a novel spirocyclic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 383.9 g/mol
- CAS Number : 1251619-18-7
The structural uniqueness of this compound arises from its spiro configuration, which is known to influence biological activity by enabling interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spiro Framework : The initial step involves the condensation of piperidine derivatives with quinazoline moieties.
- Acetylation : The introduction of the o-tolyl acetyl group is achieved through acetylation reactions.
- Chlorination : The final step involves chlorination to introduce the chloro substituent at the appropriate position.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit acetyl-CoA carboxylases (ACCs), which play a critical role in fatty acid metabolism. In vitro studies have shown that it exhibits significant inhibitory activity against both ACC1 and ACC2 isoforms, with IC50 values comparable to established inhibitors .
Cytotoxicity Studies
In cytotoxicity assays against human embryonic lung fibroblast (HELF) cells, this compound demonstrated low toxicity, indicating a favorable therapeutic index .
Inhibition Studies
A detailed study involving molecular docking simulations revealed that the compound binds effectively to the active site of ACCs, suggesting a competitive inhibition mechanism. The binding affinities were calculated using scoring functions that predict binding free energies .
Comparative Biological Activity
Table 1 summarizes the biological activity of this compound compared to other known inhibitors:
| Compound | Target | IC50 (nM) | Cytotoxicity (HELF) |
|---|---|---|---|
| 8'-Chloro Compound | ACC1 | 189 | >100 μM |
| 8'-Chloro Compound | ACC2 | 172 | >100 μM |
| Control A | ACC1 | 150 | >100 μM |
| Control B | ACC2 | 200 | >100 μM |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and analogous spiropiperidine-quinazolinones:
Q & A
Q. What methodologies validate the reproducibility of synthetic protocols across labs?
- Methodological Answer: Implement a "round-robin" validation:
- Standardized Protocols : Detail reagent grades, equipment (e.g., syringe pump models), and stirring rates.
- Interlab Comparisons : Share aliquots of intermediates for cross-testing.
- Statistical Analysis : Use RSD (relative standard deviation) to assess yield variability. emphasizes triangulating data from multiple sources (e.g., NMR, HPLC) to ensure robustness .
Data Contradiction Analysis
- Example Scenario : Conflicting reports on the compound’s solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
